(R)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride typically involves the reaction of 6-methoxypyridine with an appropriate amine under controlled conditions. One common method involves the use of a reducing agent to facilitate the formation of the ethanamine moiety. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is carefully controlled to optimize the yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride may involve large-scale synthesis using automated reactors. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
®-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share a similar heterocyclic structure and are widely used in medicinal chemistry.
3-Methoxypyridine derivatives: These compounds have similar functional groups and are used in various chemical syntheses.
Uniqueness
®-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride is unique due to its specific structure and the presence of the methoxy group at the 6-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
(1R)-1-(6-methoxypyridin-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)7-3-4-8(11-2)10-5-7;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHLISRSTOSHBU-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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